2-(1,3-thiazol-2-yl)ethanethioamide

Synthetic methodology Process chemistry Thioamide synthesis

The unsubstituted 2-(1,3-thiazol-2-yl)ethanethioamide provides a defined baseline for SAR studies, free from confounding electronic/steric effects of substituents. Its quantitative one-step synthesis ensures cost-effective multi-gram library production. Use as a key intermediate for 2,4-disubstituted thiazoles, a soft donor for metal coordination, or a certified reference material with published NMR, IR, and Raman spectra.

Molecular Formula C5H6N2S2
Molecular Weight 158.2
CAS No. 914208-27-8
Cat. No. B6147793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-thiazol-2-yl)ethanethioamide
CAS914208-27-8
Molecular FormulaC5H6N2S2
Molecular Weight158.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Thiazol-2-yl)ethanethioamide CAS 914208-27-8: Core Structural and Physicochemical Profile


2-(1,3-Thiazol-2-yl)ethanethioamide (CAS 914208-27-8) is a heterocyclic thioamide with the molecular formula C5H6N2S2 and a molecular weight of 158.24 g/mol . The compound comprises a 1,3-thiazole core linked to an ethanethioamide moiety , with a predicted density of 1.4±0.1 g/cm³ and a boiling point of 281.4±42.0 °C at 760 mmHg . As a primary thioamide, it serves as a versatile synthetic building block for constructing more complex thiazole-containing structures with potential biological relevance [1]. A validated one-step synthesis protocol has been published that delivers the compound in quantitative yield under adapted Vilsmeier conditions [2].

Why In-Class Thiazole Ethanethioamides Cannot Be Casually Substituted for 2-(1,3-Thiazol-2-yl)ethanethioamide


The thiazole-ethanethioamide class exhibits substitution-dependent variation in both synthetic accessibility and downstream derivatization potential. The position of the thioamide attachment on the thiazole ring (2-yl versus 4-yl) and the presence or absence of ring substituents fundamentally alter reactivity in condensation and cyclization pathways [1]. Unsubstituted 2-(1,3-thiazol-2-yl)ethanethioamide provides a defined baseline for SAR studies, free from the confounding electronic and steric effects introduced by hydroxy, methyl, or aryl substituents that are common among commercial analogs . The absence of documented biological activity for this parent scaffold is itself a differentiating feature for procurement decisions: it enables researchers to establish baseline behavior without interference from pre-existing off-target interactions [2].

Quantitative Differentiation of 2-(1,3-Thiazol-2-yl)ethanethioamide: Synthetic and Analytical Evidence Versus Comparators


Synthetic Efficiency: Quantitative One-Step Yield of 2-(1,3-Thiazol-2-yl)ethanethioamide

A published protocol enables the one-step synthesis of 2-(1,3-thiazol-2-yl)ethanethioamide in quantitative yield, a level of synthetic efficiency that reduces procurement costs and accelerates research timelines relative to multi-step routes required for substituted thiazole ethanethioamide analogs [1].

Synthetic methodology Process chemistry Thioamide synthesis

Structural Confirmation: Published Spectroscopic Fingerprint of 2-(1,3-Thiazol-2-yl)ethanethioamide

The compound has been fully characterized by ¹H NMR, ²H NMR, ¹³C NMR, IR, and Raman spectroscopy, with all spectral data published in detail [1]. This comprehensive spectroscopic fingerprint provides a definitive reference standard for identity confirmation and purity assessment.

Analytical chemistry Structural elucidation Quality control

Reactivity Distinction: 2-yl Versus 4-yl Thiazole Ethanethioamide Isomers in Downstream Derivatization

The attachment position of the ethanethioamide group to the thiazole ring (2-yl versus 4-yl) determines the regiochemistry of subsequent condensations and cyclizations. 2-(1,3-Thiazol-2-yl)ethanethioamide reacts with substituted phenacyl bromides or dichloroacetone to yield 2,4-disubstituted thiazoles with the thioamide-derived nitrogen at the 3-position of the newly formed heterocycle, a connectivity pattern distinct from that obtained with the 4-yl isomer [1].

Medicinal chemistry SAR studies Heterocyclic synthesis

Recommended Research and Industrial Applications for 2-(1,3-Thiazol-2-yl)ethanethioamide


Synthetic Building Block for 2,4-Disubstituted Thiazole Libraries

Employ 2-(1,3-thiazol-2-yl)ethanethioamide as a key intermediate in condensation reactions with α-haloketones to generate diverse 2,4-disubstituted thiazole derivatives. This approach has been validated in the synthesis of coumarin-thiazole hybrids, where the ethanethioamide moiety undergoes cyclization to form the thiazole ring [1]. The quantitative-yield synthesis of the starting material [2] ensures cost-effective access to multi-gram quantities for library production.

Baseline Scaffold for Thiazole SAR and Bioisostere Studies

Use this unsubstituted parent compound as a reference standard in structure-activity relationship (SAR) investigations of thiazole-containing bioactive molecules. Its lack of documented intrinsic bioactivity [1] makes it suitable for establishing baseline measurements when evaluating the contribution of substituents to target engagement. The comprehensive published spectral data [2] also make it a reliable internal standard for analytical method development.

Thioamide-Containing Ligand Precursor for Coordination Chemistry

Leverage the thioamide functional group (-C(=S)NH₂) as a soft donor for metal coordination studies. Thioamides are known ligands for transition metals, and the thiazole ring nitrogen provides an additional potential coordination site [1]. The compound serves as a structurally defined, unsubstituted entry point for synthesizing metal complexes with potential catalytic or material science applications.

Analytical Reference Standard for Thiazole-Thioamide QC

Utilize 2-(1,3-thiazol-2-yl)ethanethioamide as a certified reference material for analytical method validation, given its fully published and peer-reviewed ¹H NMR, ¹³C NMR, IR, and Raman spectral fingerprint [2]. This enables accurate identity confirmation and purity assessment of structurally related compounds in pharmaceutical and agrochemical quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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